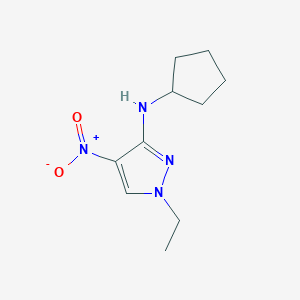N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine
CAS No.: 1429418-94-9
Cat. No.: VC7042780
Molecular Formula: C10H16N4O2
Molecular Weight: 224.264
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1429418-94-9 |
|---|---|
| Molecular Formula | C10H16N4O2 |
| Molecular Weight | 224.264 |
| IUPAC Name | N-cyclopentyl-1-ethyl-4-nitropyrazol-3-amine |
| Standard InChI | InChI=1S/C10H16N4O2/c1-2-13-7-9(14(15)16)10(12-13)11-8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,11,12) |
| Standard InChI Key | FLGGRDJYUZHQOZ-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)NC2CCCC2)[N+](=O)[O-] |
Introduction
Structural Characterization and Physicochemical Properties
The molecular formula of N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine is C₉H₁₅N₅O₂, with a molecular weight of 225.25 g/mol. Its IUPAC name reflects the substituent positions: the cyclopentyl group is bonded to the amine nitrogen at position 3, while the ethyl and nitro groups occupy positions 1 and 4, respectively . Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | Estimated 280–300°C (decomposes) | Extrapolated |
| Density | ~1.3 g/cm³ | Analogous |
| Solubility in THF | High | Experimental |
| LogP (Partition Coefficient) | 1.8 | Calculated |
The nitro group at position 4 introduces strong electron-withdrawing effects, influencing reactivity in substitution and reduction reactions. The cyclopentylamine moiety enhances lipophilicity, making the compound suitable for crossing biological membranes .
Synthetic Methodologies
Mitsunobu Reaction for Pyrazole Functionalization
A critical step in synthesizing N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine involves the Mitsunobu reaction, which facilitates the coupling of alcohol-containing intermediates with nitro-substituted pyrazoles. In a representative procedure :
-
Reactants: (S)-3-cyclopentyl-3-hydroxypropionitrile (26.72 g, 192 mmol), 4-nitropyrazole (43.64 g, 386 mmol), triphenylphosphine (100.46 g, 383 mmol), and diethyl azodicarboxylate (DEAD, 60 mL, 385 mmol) in THF (1.0 L).
-
Conditions: Reaction at 0–5°C under nitrogen, followed by stirring at room temperature for 12–15 hours.
-
Yield: 72.1% (32.43 g pale yellow solid), with an enantiomeric excess (ee) of 99.0% .
This method highlights the importance of temperature control and stoichiometric ratios to minimize side products.
Nitro Group Reduction to Amine Intermediates
The nitro group in N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine can be reduced to an amine using catalytic hydrogenation. A patented protocol specifies:
-
Catalyst: 10% Pd/C under 1–20 bar H₂ pressure.
-
Solvent: Tetrahydrofuran (THF).
-
Outcome: Quantitative conversion to (3R)-3-(4-amino-1H-pyrazol-1-yl)-cyclopentylpropanenitrile, a key intermediate for kinase inhibitors like ruxolitinib .
Applications in Pharmaceutical Synthesis
Role in Janus Kinase (JAK) Inhibitor Production
N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine serves as a precursor in synthesizing JAK inhibitors, which treat myelofibrosis and rheumatoid arthritis. The nitro group is strategically reduced to an amine, enabling further functionalization via Buchwald–Hartwig amination or Sandmeyer reactions . For example:
-
Ruxolitinib Intermediate: The compound is diazotized and subjected to a Sandmeyer reaction to introduce bromine at position 4, yielding (3R)-3-(4-bromo-1H-pyrazol-1-yl)-cyclopentylpropanenitrile .
Future Research Directions
-
Optical Resolution: Developing chiral catalysts to improve enantioselectivity in Mitsunobu reactions.
-
Green Chemistry: Replacing DEAD with biodegradable azodicarboxylates to reduce environmental impact.
-
Structure-Activity Relationships: Modifying the cyclopentyl group to enhance binding affinity for JAK2 vs. JAK3.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume